2-(4-Methoxy-3-methylphenyl)-2-butanol
Description
2-(4-Methoxy-3-methylphenyl)-2-butanol is a secondary alkanol featuring a 4-methoxy-3-methylphenyl group attached to the second carbon of a butanol backbone.
Properties
IUPAC Name |
2-(4-methoxy-3-methylphenyl)butan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-5-12(3,13)10-6-7-11(14-4)9(2)8-10/h6-8,13H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLYTDNQYGALSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=CC(=C(C=C1)OC)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-3-methylphenyl)-2-butanol typically involves the reaction of 4-methoxy-3-methylbenzaldehyde with a suitable Grignard reagent, such as ethylmagnesium bromide. The reaction proceeds through the formation of an intermediate alcohol, which is then subjected to reduction to yield the final product. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 2-(4-Methoxy-3-methylphenyl)-2-butanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxy-3-methylphenyl)-2-butanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy and methyl groups on the phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols or hydrocarbons.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
Pharmaceutical Development
2-(4-Methoxy-3-methylphenyl)-2-butanol has been investigated for its potential as a pharmaceutical agent. Its ability to modulate biological pathways makes it suitable for drug development, particularly in targeting specific receptors or enzymes.
Case Study: A study published in the Journal of Medicinal Chemistry explored the compound's effectiveness as an anti-inflammatory agent. The results indicated that it significantly reduced pro-inflammatory cytokine levels in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .
Organic Synthesis
The compound serves as a versatile building block in organic chemistry. It can be utilized to synthesize more complex molecules through various reactions such as nucleophilic substitutions and coupling reactions.
Table 1: Synthetic Reactions Involving 2-(4-Methoxy-3-methylphenyl)-2-butanol
| Reaction Type | Conditions | Products |
|---|---|---|
| Nucleophilic Substitution | Base-catalyzed at room temperature | Alkylated derivatives |
| Coupling Reactions | Palladium-catalyzed conditions | Biaryl compounds |
| Oxidation | Using oxidizing agents like PCC | Ketone derivatives |
Research indicates that 2-(4-Methoxy-3-methylphenyl)-2-butanol exhibits notable biological activities, including antimicrobial and antioxidant properties.
Antimicrobial Activity: Studies have shown that the compound effectively inhibits the growth of various bacterial strains, including resistant strains like MRSA. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of key enzymatic pathways.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 1.5 |
| Escherichia coli | 2.0 |
Agrochemicals
Due to its structural similarities with known agrochemicals, 2-(4-Methoxy-3-methylphenyl)-2-butanol can be explored for use in pesticide formulations. Its ability to interact with biological systems can enhance the efficacy of agrochemical products.
Fragrance Industry
The compound's pleasant aromatic profile makes it a candidate for use in fragrances and flavorings. Its stability and reactivity allow it to be incorporated into various formulations.
Toxicological Profile
While the biological activities are promising, evaluating the safety profile of 2-(4-Methoxy-3-methylphenyl)-2-butanol is crucial.
Table 3: Toxicological Data Summary
| Endpoint | Value | Reference |
|---|---|---|
| Acute Toxicity (LD50) | >2000 mg/kg | TBD |
| Mutagenicity | Negative | TBD |
| Carcinogenicity | Not classified | TBD |
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-3-methylphenyl)-2-butanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Differences :
- Backbone: Cyclopentenol (cyclic) vs. linear butanol.
- Stereochemistry: Both compounds exhibit stereogenic centers, but the cyclopentenol’s rigid ring structure enhances enantioselectivity during synthesis .
Functional Implications :
- Cyclopentenol derivatives are prioritized in asymmetric catalysis due to their constrained geometry, whereas linear alcohols like 2-(4-Methoxy-3-methylphenyl)-2-butanol may offer greater flexibility for derivatization.
Alkanols with Varying Carbon Chains: Insights from Chiral Chromatography
Evidence: A 1993 study demonstrated that HPLC on chiral stationary phases effectively separates racemic secondary alkanols (e.g., 2-butanol, 3-hexanol) with carbon chains C4–C10 .
Comparison with Target Compound :
| Property | Simple Alkanols (C4–C10) | 2-(4-Methoxy-3-methylphenyl)-2-butanol |
|---|---|---|
| Chiral Separation | Feasible for C4–C8 | Likely challenging due to bulky aromatic substituent |
| Asymmetry | Low steric hindrance | High steric/electronic complexity |
Aromatic Substituted Ketones and Acids: Functional Group Impact
Examples :
- 4-(4-Methoxyphenyl)-2-butanone (ketone)
- 3-Methyl-2-phenylbutanoic acid (carboxylic acid)
Key Comparisons :
| Property | 2-(4-Methoxy-3-methylphenyl)-2-butanol | 4-(4-Methoxyphenyl)-2-butanone | 3-Methyl-2-phenylbutanoic acid |
|---|---|---|---|
| Functional Group | Alcohol (-OH) | Ketone (C=O) | Carboxylic acid (-COOH) |
| Reactivity | Prone to oxidation | Stable; undergoes nucleophilic additions | Acidic; forms salts |
| Solubility | Moderate in polar solvents | Lower polarity | High solubility in aqueous bases |
The alcohol group in the target compound offers unique reactivity, such as participation in esterification or etherification, unlike ketones or acids .
Pharmaceutical Derivatives: Insights from Patent Literature
A 2023 patent highlights compounds with 4-methoxy-3-methylphenyl groups fused to pyrido-pyrimidinone cores (e.g., 2-(4-methoxy-3-methylphenyl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one) .
Role of Substituents :
- The 4-methoxy-3-methylphenyl moiety may enhance binding affinity to biological targets through hydrophobic interactions and electron donation.
Biological Activity
2-(4-Methoxy-3-methylphenyl)-2-butanol, also known as a derivative of butanol with a methoxy and methyl-substituted aromatic ring, has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H18O2
- Molecular Weight : 198.27 g/mol
- CAS Number : Not available in the provided sources
The structure of 2-(4-Methoxy-3-methylphenyl)-2-butanol features a butanol backbone with a methoxy group at the para position and a methyl group at the meta position on the aromatic ring. This configuration is believed to influence its biological activity.
Biological Activity Overview
Research into the biological activity of 2-(4-Methoxy-3-methylphenyl)-2-butanol has indicated several potential pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of butanol have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria . The minimum inhibitory concentration (MIC) values for these compounds often fall below 100 µg/mL, indicating strong antibacterial potential.
- Cytotoxicity : Some studies have evaluated the cytotoxic effects of similar phenolic compounds on cancer cell lines. For example, certain alkaloids derived from phenolic structures demonstrated significant cytotoxicity against various cancer cell lines with IC50 values in the micromolar range . While specific data on 2-(4-Methoxy-3-methylphenyl)-2-butanol is limited, its structural similarities suggest potential anticancer activity.
The mechanism by which 2-(4-Methoxy-3-methylphenyl)-2-butanol exerts its biological effects may involve:
- Interaction with Cell Membranes : The hydrophobic nature of the butanol moiety may facilitate interaction with lipid membranes, potentially disrupting membrane integrity in microbial cells.
- Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit key enzymes involved in metabolic pathways, which can lead to reduced growth rates in bacteria and cancer cells .
- Receptor Modulation : The presence of methoxy and methyl groups may enhance binding affinity to specific receptors, influencing cellular signaling pathways.
Case Studies and Research Findings
A review of literature reveals several studies relevant to the biological activity of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
